molecular formula C14H25NO4 B13466885 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine

3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine

Katalognummer: B13466885
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: UWFSCTDHUZKDSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is a complex organic compound characterized by its unique dispiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine typically involves multiple steps, starting with the formation of the dispiro backbone. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro centers. Common reagents used in the synthesis include alkylating agents and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing the compound in large quantities. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted analogs.

Wissenschaftliche Forschungsanwendungen

3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial agent.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C14H25NO4

Molekulargewicht

271.35 g/mol

IUPAC-Name

3,3,11,11-tetramethyl-2,4,10,12-tetraoxadispiro[5.1.58.16]tetradecan-14-amine

InChI

InChI=1S/C14H25NO4/c1-11(2)16-6-13(7-17-11)5-14(10(13)15)8-18-12(3,4)19-9-14/h10H,5-9,15H2,1-4H3

InChI-Schlüssel

UWFSCTDHUZKDSL-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCC2(CC3(C2N)COC(OC3)(C)C)CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.